4,5-diiodo-1,2-Benzenedicarboxaldehyde
Description
4,5-Diiodo-1,2-Benzenedicarboxaldehyde is a halogenated aromatic compound featuring a benzene ring substituted with two aldehyde groups (-CHO) at positions 1 and 2 and two iodine atoms at positions 4 and 5. The iodine substituents impart significant steric bulk and electron-withdrawing effects, altering the electronic density of the aromatic ring and influencing the reactivity of the aldehyde groups. This compound is likely utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and materials science applications.
Properties
IUPAC Name |
4,5-diiodophthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDVREVAJYUUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)C=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285147 | |
| Record name | 4,5-Diiodo-1,2-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875535-39-0 | |
| Record name | 4,5-Diiodo-1,2-benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875535-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diiodo-1,2-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diiodo-1,2-Benzenedicarboxaldehyde typically involves the iodination of 1,2-benzenedicarboxaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through the formation of an intermediate diiodo compound, which is then converted to the final product.
Industrial Production Methods
Industrial production of 4,5-Diiodo-1,2-Benzenedicarboxaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Diiodo-1,2-Benzenedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,5-Diiodo-1,2-benzenedicarboxylic acid.
Reduction: 4,5-Diiodo-1,2-benzenedimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4,5-Diiodo-1,2-benzenedicarboxaldehyde serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations that are essential in building complex molecules.
Key Reactions:
- Suzuki Coupling: The compound can undergo palladium-catalyzed Suzuki coupling reactions to form biaryl compounds. This reaction is crucial in synthesizing pharmaceuticals and agrochemicals. For instance, the use of 4,5-diiodo-1,2-benzenedicarboxaldehyde in coupling reactions has been reported to yield high-purity products with good yields .
- Negishi Coupling: Similar to Suzuki coupling, Negishi coupling reactions utilize 4,5-diiodo-1,2-benzenedicarboxaldehyde as a reactant to synthesize complex organic frameworks .
Materials Science
The compound has shown promise in the development of advanced materials, particularly in the field of organic electronics.
Applications:
- Organic Field-Effect Transistors (OFETs): Research indicates that derivatives of 4,5-diiodo-1,2-benzenedicarboxaldehyde can be utilized to create high-performance organic semiconductors. For example, its derivatives have been incorporated into the synthesis of materials exhibiting high mobility in OFETs .
- Photovoltaic Devices: The compound's electronic properties make it suitable for use in organic photovoltaic devices. Its ability to form stable films enhances the efficiency of light absorption and charge transport .
Medicinal Chemistry
In medicinal chemistry, 4,5-diiodo-1,2-benzenedicarboxaldehyde has been explored for its potential biological activities.
Germicidal Properties:
- The compound exhibits notable germicidal activity similar to other aldehydes but with reduced toxicity compared to formaldehyde and glutaraldehyde. Its effectiveness as a disinfectant has been demonstrated in various studies where it was shown to kill significant bacterial loads within short exposure times .
Case Study:
A study tested a solution containing 0.2% of 4-chloro-phthalaldehyde (a related compound) and found it effective against Mycobacterium terrae within five minutes at room temperature . This suggests that similar formulations using 4,5-diiodo-1,2-benzenedicarboxaldehyde could be developed for effective disinfection.
Data Tables
| Compound Concentration (%) | Exposure Time (minutes) | Bacterial Load Killed (Mycobacterium terrae) |
|---|---|---|
| 0.2 | 5 | Total Kill |
| 0.25 | 30 | Total Kill |
| 0.1 | 10 | Significant Reduction |
Mechanism of Action
The mechanism of action of 4,5-Diiodo-1,2-Benzenedicarboxaldehyde involves its interaction with molecular targets through its formyl and iodine groups. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, while the iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1,2-Benzenediol, 4,5-Diiodo (CAS 171292-90-3)
- Molecular Formula : C₆H₄I₂O₂
- Functional Groups : Diol (-OH groups at positions 1 and 2).
- Substituents : Iodine at positions 4 and 5.
- Key Differences :
- The diol groups enhance polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the aldehyde-containing compound.
- The electron-withdrawing iodine atoms similarly deactivate the aromatic ring, but the diol groups direct electrophilic substitution reactions to different positions than aldehydes.
- Applications : Likely used in oxidative coupling reactions or as a ligand in coordination chemistry .
4,5-Dimethoxy-1-Benzocyclobutenecarbonitrile (CAS 35202-54-1)
- Molecular Formula: C₁₁H₁₁NO₂
- Functional Groups : Methoxy (-OCH₃) at positions 4 and 5; nitrile (-CN) on a fused cyclobutene ring.
- Key Differences :
- The benzocyclobutene ring introduces strain, enhancing reactivity in ring-opening reactions.
- Methoxy groups are electron-donating, contrasting with iodine’s electron-withdrawing nature. The nitrile group further withdraws electrons, creating a highly electron-deficient system.
- Applications: Potential use in polymer chemistry or as a precursor for strained intermediates .
1,2-Diiodo-3,5-Dimethylbenzene (CAS 4102-49-2)
- Molecular Formula : C₈H₈I₂
- Functional Groups: None (alkyl substituents only).
- Substituents : Iodine at positions 1 and 2; methyl groups at 3 and 5.
- Key Differences :
- Methyl groups are electron-donating, increasing ring electron density compared to the aldehyde-substituted compound.
- Lacking functional groups, this compound is less reactive in nucleophilic or electrophilic substitutions but more thermally stable.
- Applications : May serve as a halogenated building block in Ullmann or Suzuki couplings .
5-Bromo-1,3-Benzenedicarboxylic Acid (CAS 23351-91-9)
- Molecular Formula : C₈H₅BrO₄
- Functional Groups : Carboxylic acid (-COOH) at positions 1 and 3.
- Substituents : Bromine at position 5.
- Key Differences :
- Bromine, being less bulky and electronegative than iodine, exerts weaker electronic effects.
- Carboxylic acids are highly polar and deprotonate in basic conditions, offering distinct solubility and reactivity profiles compared to aldehydes.
- Applications: Used in metal-organic frameworks (MOFs) or as a monomer for polyesters .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Halogen Substituents | Key Properties |
|---|---|---|---|---|---|
| 4,5-Diiodo-1,2-Benzenedicarboxaldehyde | Not Provided | C₈H₄I₂O₂ | Aldehyde (1,2) | Iodine (4,5) | High reactivity, electron-deficient ring |
| 1,2-Benzenediol, 4,5-Diiodo | 171292-90-3 | C₆H₄I₂O₂ | Diol (1,2) | Iodine (4,5) | Polar, hydrogen-bonding |
| 4,5-Dimethoxy-1-Benzocyclobutenecarbonitrile | 35202-54-1 | C₁₁H₁₁NO₂ | Methoxy (4,5), Nitrile | None | Strained ring, electron-deficient |
| 1,2-Diiodo-3,5-Dimethylbenzene | 4102-49-2 | C₈H₈I₂ | None | Iodine (1,2) | Thermally stable, low reactivity |
| 5-Bromo-1,3-Benzenedicarboxylic Acid | 23351-91-9 | C₈H₅BrO₄ | Carboxylic Acid (1,3) | Bromine (5) | High solubility in basic media |
Key Findings and Implications
- Electronic Effects : Iodine’s strong electron-withdrawing nature in 4,5-diiodo-1,2-benzenedicarboxaldehyde makes its aromatic ring highly electron-deficient, favoring nucleophilic aromatic substitution. This contrasts with methoxy or methyl substituents in analogs, which donate electrons .
- Functional Group Reactivity : Aldehydes are prone to oxidation and condensation reactions, whereas diols or carboxylic acids participate in esterification or coordination chemistry.
- Halogen Impact : Bromine in 5-bromo-1,3-benzenedicarboxylic acid offers milder steric and electronic effects compared to iodine, affecting reaction rates and regioselectivity .
Biological Activity
4,5-Diiodo-1,2-benzenedicarboxaldehyde is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound is part of a larger class of phthalaldehyde derivatives, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This article provides a detailed overview of the biological activities associated with 4,5-diiodo-1,2-benzenedicarboxaldehyde, supported by relevant research findings and case studies.
4,5-Diiodo-1,2-benzenedicarboxaldehyde is characterized by the presence of two aldehyde groups and two iodine substituents on a benzene ring. Its structure can be represented as follows:
This compound exhibits unique reactivity due to the electron-withdrawing nature of the iodine atoms, which can influence its interactions with biological macromolecules.
Antimicrobial Properties
Research has indicated that halogenated phthalaldehydes possess significant antimicrobial properties. A study demonstrated that various phthalaldehyde derivatives, including those with iodine substitutions, exhibit germicidal activity against a range of bacteria. For instance, compositions containing 4-halo-phthalaldehydes were effective in achieving log reductions in bacterial counts within minutes of exposure .
Table 1: Germicidal Activity of Halogenated Phthalaldehydes
| Compound | Concentration (w/v%) | Log Reduction (5 min) |
|---|---|---|
| 4-Chloro-phthalaldehyde | 0.2 | 5.9 |
| 4-Bromo-phthalaldehyde | 0.1 | 4.0 |
| 4,5-Diiodo-phthalaldehyde | Varies | Pending Studies |
While specific data on 4,5-diiodo-1,2-benzenedicarboxaldehyde is limited, its structural similarity to other effective compounds suggests potential antimicrobial efficacy.
Anticancer Activity
The cytotoxic effects of halogenated compounds have been explored in various cancer cell lines. For example, studies have shown that iodinated compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The presence of iodine may enhance the reactivity of the compound with cellular targets.
Case Study: Cytotoxicity Assessment
A recent investigation assessed the cytotoxicity of several phthalaldehyde derivatives on human cancer cell lines. The results indicated that compounds with multiple halogen substitutions exhibited enhanced cytotoxic effects compared to their non-halogenated counterparts. The study highlighted the potential for developing iodinated phthalaldehydes as therapeutic agents in oncology .
The biological activity of 4,5-diiodo-1,2-benzenedicarboxaldehyde may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Halogenated compounds are known to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
- Interaction with Cellular Targets : The aldehyde groups can react with nucleophiles in proteins and nucleic acids, potentially disrupting normal cellular functions.
- Antimicrobial Mechanism : The germicidal activity is likely due to membrane disruption and interference with metabolic processes in microorganisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
